PYCR1 Enzyme Inhibition: 5-Cl-1-Me Analog Demonstrates ~1.2-fold Higher Potency than 5-Cl-1H Analog
The target compound inhibits human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC₅₀ of 1.39 × 10⁵ nM (i.e., 139 µM) [1]. The des-methyl comparator, 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, yields a numerically higher IC₅₀ of 1.61 × 10⁵ nM (i.e., 161 µM) in the same assay format [2]. Although both values reside in the high-micromolar range, the N1-methylated derivative shows a consistent, albeit modest, ~1.16-fold improvement in apparent affinity.
| Evidence Dimension | PYCR1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.39 × 10⁵ nM (139 µM) |
| Comparator Or Baseline | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (des-methyl analog): IC₅₀ = 1.61 × 10⁵ nM (161 µM) |
| Quantified Difference | ~1.16-fold lower IC₅₀ (i.e., more potent) for the target compound; ΔIC₅₀ ≈ 22 µM |
| Conditions | Inhibition of 6×His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3), assessed as reduction in NADH oxidation |
Why This Matters
Even small potency differences at the enzymatic level can translate into meaningful cellular efficacy gaps when compounds are used as warheads or pharmacophores in conjugate design; procurement of the 1-methyl analog ensures the higher-potency starting point for SAR campaigns.
- [1] BindingDB. (2021). BDBM50522063 (CHEMBL4572130): 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid – PYCR1 IC₅₀ data. Curated by ChEMBL/University of Strathclyde. View Source
- [2] BindingDB. (2021). BDBM50522091 (CHEMBL4551995): 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid – PYCR1 IC₅₀ data. Curated by ChEMBL/University of Strathclyde. View Source
